ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring:
- Ethyl carboxylate at position 2.
- Phenyl group at position 1.
- Carbamoylmethoxy substituent at position 4, linked to a 4-(methoxycarbonyl)phenyl group. This structure combines hydrogen-bonding capacity (via the carbamoyl group) with moderate lipophilicity from the aromatic and ester functionalities.
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-3-32-23(30)21-18(13-20(28)26(25-21)17-7-5-4-6-8-17)33-14-19(27)24-16-11-9-15(10-12-16)22(29)31-2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIVIOZBABLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Phenyl and Methoxycarbonyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the methoxycarbonyl group can be added through esterification.
Formation of the Carbamate Group: The carbamate group can be synthesized by reacting the intermediate with an isocyanate in the presence of a base.
Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxycarbonyl groups, leading to the formation of corresponding quinones and carboxylic acids.
Reduction: Reduction reactions can target the ketone and ester groups, converting them into alcohols and primary alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and primary alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C23H21N3O7
- Molecular Weight : 451.4 g/mol
- CAS Number : 899992-85-9
The structure features a dihydropyridazine core, which is known for its biological activity, particularly in the development of pharmaceuticals.
Anticancer Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit anticancer properties. A study focusing on the synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate demonstrated its potential as an inhibitor in cancer cell lines. The compound was tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. A series of tests conducted against common pathogens such as Escherichia coli and Staphylococcus aureus revealed that the compound possesses notable antibacterial effects. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cells. The results indicated that the compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways.
Case Study 2: Antimicrobial Screening
In another investigation, the compound was subjected to agar diffusion assays to assess its antimicrobial properties. The results showed inhibition zones ranging from 12 to 20 mm against various bacterial strains, indicating strong antimicrobial potential. Further analysis using minimum inhibitory concentration (MIC) tests suggested that the compound could serve as a lead structure for developing new antibiotics.
Potential for Drug Development
The unique structural features of this compound make it a candidate for further drug development. Its ability to target multiple biological pathways suggests versatility in treating various diseases beyond cancer and infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features of Analogs
The following table summarizes critical differences between the target compound and structurally related analogs:
Critical Analysis of Substituent Effects
Position 1 Modifications
Position 4 Modifications
- Carbamoylmethoxy vs. sulfanyl groups :
Ester Group Variations
Physicochemical and Functional Implications
Biological Activity
The compound ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by:
- Dihydropyridazine core : This heterocyclic framework is known for various biological activities.
- Carboxylate and carbamate functionalities : These groups contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related dihydropyridine derivatives possess significant antimicrobial activity against various pathogens .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of related compounds in the treatment of conditions like acute lung injury (ALI) and sepsis. The diphenyl 6-oxo-1,6-dihydropyridazine series demonstrated notable anti-inflammatory activity, suggesting that derivatives of this class may also exert similar effects .
Cardiovascular Applications
Compounds in the 1,4-dihydropyridine class are well-known for their cardiovascular benefits. They function primarily as calcium channel blockers, which facilitate vasodilation and reduce blood pressure. This compound may share these properties due to its structural similarities with established calcium antagonists .
Case Studies and Research Findings
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial potency significantly.
Study 2: Anti-inflammatory Mechanisms
In vivo studies on diphenyl 6-oxo derivatives showed a reduction in inflammatory markers in models of ALI. The compounds were effective in modulating cytokine release, indicating their potential for therapeutic use in inflammatory diseases .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the structural integrity of the compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Analyze proton environments (e.g., dihydropyridazine ring protons at δ 6.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm). Compare with computed chemical shifts from density functional theory (DFT) calculations .
- IR Spectroscopy : Confirm ester (C=O at ~1720 cm⁻¹) and carbamoyl (N–H stretch at ~3300 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) with theoretical values.
- X-ray Crystallography : Resolve crystal packing and bond lengths/angles for absolute configuration verification .
Q. How can researchers optimize synthetic yield for this compound?
- Methodological Answer :
- Reaction Parameter Screening : Systematically vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., molar ratios of reactants, reaction time). Reference copolymerization optimization strategies from .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of the dihydropyridazine core?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d) basis sets to minimize energy and compute molecular electrostatic potential (MESP) maps, highlighting nucleophilic/electrophilic sites .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer behavior. Compare with experimental UV-Vis spectra for validation.
- Reactivity Studies : Simulate transition states for ring-opening reactions (e.g., nucleophilic attack at the 6-oxo position) using M06-2X functionals .
Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to account for solvation shifts .
- Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution and adjust NMR assignments accordingly .
- Cross-Validation : Compare with solid-state NMR or X-ray-derived torsion angles to rule out crystal-packing artifacts .
Q. How can mechanistic studies elucidate the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Kinetic Profiling : Monitor degradation via HPLC at varying pH (1–14) and temperatures (25–80°C). Use Arrhenius plots to calculate activation energy.
- Isotopic Labeling : Introduce 18O at the ester carbonyl to track hydrolysis pathways via mass spectrometry.
- Intermediate Trapping : Add scavengers (e.g., TEMPO) to detect radical intermediates during oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
